The Role of trans-2-Octenedioyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
The Role of trans-2-Octenedioyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the role of trans-2-octenedioyl-CoA in mitochondrial and peroxisomal beta-oxidation. Dicarboxylic acids, such as octanedioic acid, are endogenous metabolites formed via omega-oxidation of monocarboxylic fatty acids, a pathway that becomes particularly significant when mitochondrial beta-oxidation is impaired. The subsequent beta-oxidation of these dicarboxylic acids is a key metabolic process, with distinct roles for both peroxisomes and mitochondria. This document details the metabolic pathway, the key enzymes involved, and their kinetics. Furthermore, it provides detailed experimental protocols for the analysis of dicarboxylic acid oxidation and the enzymes involved, and presents quantitative data in a structured format. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of fatty acid metabolism and related metabolic disorders.
Introduction
Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce energy. However, alternative pathways exist, including the omega-oxidation of fatty acids in the endoplasmic reticulum, which leads to the formation of dicarboxylic acids.[1] These dicarboxylic acids can then undergo beta-oxidation in both peroxisomes and mitochondria.[1][2] This process is of particular interest in the context of certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where the accumulation of dicarboxylic acids is a key diagnostic marker.
trans-2-Octenedioyl-CoA is a key intermediate in the beta-oxidation of octanedioic acid. Its metabolism involves a series of enzymatic reactions that parallel those of monocarboxylic fatty acid oxidation. Understanding the kinetics and regulation of the enzymes that process trans-2-octenedioyl-CoA is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies.
Metabolic Pathway of Dicarboxylic Acid Beta-Oxidation
The beta-oxidation of dicarboxylic acids is a multi-organellar process, with distinct roles for peroxisomes and mitochondria. Long-chain dicarboxylic acids are initially chain-shortened in the peroxisomes.[3][4] The resulting medium- and short-chain dicarboxylyl-CoAs can then be further metabolized within the mitochondria.[2]
Peroxisomal Beta-Oxidation
Long-chain dicarboxylyl-CoAs are primarily oxidized in peroxisomes.[3][4] The key enzymes in this process include:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first step, introducing a double bond.
-
L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3][5]
-
Thiolase: Catalyzes the final step, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
Mitochondrial Beta-Oxidation
Medium-chain dicarboxylyl-CoAs, such as octanedioyl-CoA, can be oxidized in the mitochondria.[2] The intermediate, trans-2-octenedioyl-CoA, is processed by the following enzymes:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): While primarily acting on monocarboxylic acyl-CoAs, MCAD has been shown to have activity with dicarboxylyl-CoAs.[2]
-
Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of the trans-2 double bond to form 3-hydroxyoctanedioyl-CoA.[6][7]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): Catalyzes the oxidation of the 3-hydroxy group to form 3-ketooctanedioyl-CoA.[8]
-
Thiolase: Cleaves the 3-ketoacyl-CoA to yield acetyl-CoA and a chain-shortened dicarboxylyl-CoA (adipyl-CoA).
The overall pathway is depicted in the following diagram:
Quantitative Data
While specific kinetic data for the enzymatic processing of trans-2-octenedioyl-CoA is limited in the literature, data for related substrates provide valuable insights into the efficiency of the mitochondrial beta-oxidation of dicarboxylic acids.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | Pig heart | 5.1 | 139 | [9] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA | Pig heart | 6.2 | 125 | [9] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA | Pig heart | 33 | 98 | [9] |
Note: The provided Vmax values are relative to the activity with 3-hydroxydecanoyl-CoA.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of trans-2-octenedioyl-CoA and dicarboxylic acid beta-oxidation.
Isolation of Mitochondria
This protocol describes the isolation of mitochondria from cultured cells for subsequent functional assays.
Materials:
-
Isolation Buffer: 70 mM Sucrose, 210 mM Mannitol, 5 mM HEPES, 1 mM EGTA, 0.5% (w/v) fatty acid-free BSA, pH 7.2.
-
Mitochondrial Assay Solution (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Isolation Buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.
-
Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in MAS for immediate use in functional assays.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Substrate: trans-2-Octenoyl-CoA (as a proxy for trans-2-octenedioyl-CoA) or synthesized trans-2-octenedioyl-CoA.
-
Enzyme: Purified enoyl-CoA hydratase or mitochondrial lysate.
-
UV-transparent cuvettes.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the enoyl-CoA substrate in water.
-
In a cuvette, add Assay Buffer and the enoyl-CoA substrate to a final concentration of 50 µM.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 263 nm for 5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+.[2]
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.[2]
-
Substrate: S-Acetoacetyl-CoA (as a general substrate) or synthesized 3-hydroxyoctanedioyl-CoA.
-
NAD+ solution.
-
Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial lysate.
-
Spectrophotometer.
Procedure:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD+ (final concentration 0.1 mM), and the 3-hydroxyacyl-CoA substrate (final concentration 0.09 mM).[2]
-
Equilibrate the mixture to 37°C.[2]
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
LC-MS/MS Analysis of Acyl-CoAs
This method allows for the sensitive and specific quantification of acyl-CoA species, including dicarboxylyl-CoAs.
Sample Preparation (Acyl-CoA Extraction):
-
Quench metabolism in cell or tissue samples by flash-freezing in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v).[10]
-
Include an internal standard (e.g., a heavy-isotope labeled acyl-CoA) in the extraction solvent.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[11]
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase gradient would be a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA species.
Conclusion
The beta-oxidation of dicarboxylic acids, involving intermediates such as trans-2-octenedioyl-CoA, represents a crucial metabolic pathway, particularly under conditions of impaired mitochondrial fatty acid oxidation. While long-chain dicarboxylic acids are primarily metabolized in peroxisomes, mitochondria play a key role in the further oxidation of medium- and short-chain dicarboxylyl-CoAs. The methodologies and data presented in this guide provide a framework for the investigation of this pathway and its constituent enzymes. Further research is warranted to fully elucidate the specific kinetics of the enzymes involved with dicarboxylic substrates and to understand the regulatory mechanisms that govern the interplay between peroxisomal and mitochondrial dicarboxylic acid beta-oxidation. This knowledge will be instrumental in advancing our understanding of metabolic diseases and in the development of targeted therapeutic interventions.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
